molecular formula C13H14N2O4 B1421665 Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate CAS No. 882070-64-6

Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate

Cat. No.: B1421665
CAS No.: 882070-64-6
M. Wt: 262.26 g/mol
InChI Key: QXNJSDJBJBWZTN-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate typically involves the condensation of an appropriate anthranilic acid derivative with an ester. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone ring to a more reduced form.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in the quinazolinone family with similar structures and biological activities.

    Anthranilic Acid Derivatives: Compounds derived from anthranilic acid that share similar synthetic routes and chemical properties.

Uniqueness

Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate is unique due to its specific substitution pattern on the quinazolinone ring, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-14-12(17)9-6-4-5-7-10(9)15(13(14)18)8-11(16)19-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNJSDJBJBWZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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